(4-Azidobenzoyl)cysteine
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Overview
Description
(4-Azidobenzoyl)cysteine is a synthetic compound that combines the structural features of azidobenzoyl and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidobenzoyl)cysteine typically involves the conjugation of 4-azidobenzoic acid with cysteine. One common method includes the activation of 4-azidobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This ester then reacts with the amino group of cysteine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: (4-Azidobenzoyl)cysteine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide and various nucleophiles.
Cycloaddition: Copper(I) catalysts are commonly used for Huisgen cycloaddition.
Reduction: Triphenylphosphine or other reducing agents.
Major Products:
Substitution Products: Amines or other substituted derivatives.
Cycloaddition Products: Triazoles.
Reduction Products: Amines.
Scientific Research Applications
(4-Azidobenzoyl)cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its photoaffinity properties.
Industry: Utilized in the development of novel materials and bioconjugates.
Mechanism of Action
The mechanism of action of (4-Azidobenzoyl)cysteine primarily involves its ability to form covalent bonds with target molecules through its azido group. This group can undergo photolysis to generate a highly reactive nitrene intermediate, which can then insert into C-H, N-H, or O-H bonds of target molecules. This property makes it useful for photoaffinity labeling and studying molecular interactions .
Comparison with Similar Compounds
(4-Azidobenzoic Acid): Shares the azido group but lacks the cysteine moiety.
(4-Azidobenzoyl)glycine: Similar structure but with glycine instead of cysteine.
(4-Azidobenzoyl)alanine: Similar structure but with alanine instead of cysteine.
Uniqueness: (4-Azidobenzoyl)cysteine is unique due to the presence of both the azido group and the cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful for bioconjugation and photoaffinity labeling applications .
Properties
Molecular Formula |
C10H10N4O3S |
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Molecular Weight |
266.28 g/mol |
IUPAC Name |
(2R)-2-[(4-azidobenzoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H10N4O3S/c11-14-13-7-3-1-6(2-4-7)9(15)12-8(5-18)10(16)17/h1-4,8,18H,5H2,(H,12,15)(H,16,17)/t8-/m0/s1 |
InChI Key |
JLNQJWQAFNTRJH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CS)C(=O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CS)C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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